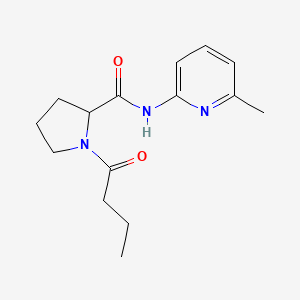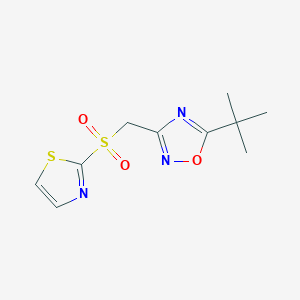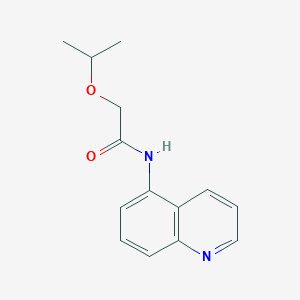
2-propan-2-yloxy-N-quinolin-5-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propan-2-yloxy-N-quinolin-5-ylacetamide, also known as IQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential to modulate the immune system. It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-propan-2-yloxy-N-quinolin-5-ylacetamide involves the activation of AhR, which is a ligand-activated transcription factor. Upon binding to 2-propan-2-yloxy-N-quinolin-5-ylacetamide, AhR translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. The activation of AhR by 2-propan-2-yloxy-N-quinolin-5-ylacetamide leads to the differentiation of regulatory T cells, which suppress the activity of effector T cells and prevent autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that 2-propan-2-yloxy-N-quinolin-5-ylacetamide has several biochemical and physiological effects. It has been shown to induce the differentiation of regulatory T cells, which are essential for maintaining immune homeostasis. 2-propan-2-yloxy-N-quinolin-5-ylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-propan-2-yloxy-N-quinolin-5-ylacetamide is its specificity for AhR. It has been shown to activate AhR without affecting other signaling pathways, making it a valuable tool for studying the role of AhR in immune regulation. However, one of the limitations of 2-propan-2-yloxy-N-quinolin-5-ylacetamide is its solubility in aqueous solutions. It requires the use of organic solvents, which can affect the activity of the compound and make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-propan-2-yloxy-N-quinolin-5-ylacetamide. One of the major areas of research is the development of more potent and selective AhR agonists. These compounds could be used as therapeutic agents for the treatment of autoimmune diseases and cancer. Another area of research is the identification of the downstream targets of AhR activation by 2-propan-2-yloxy-N-quinolin-5-ylacetamide. Understanding the molecular mechanisms underlying the immunomodulatory effects of 2-propan-2-yloxy-N-quinolin-5-ylacetamide could lead to the development of more effective therapies for immune-related diseases. Finally, the use of 2-propan-2-yloxy-N-quinolin-5-ylacetamide in combination with other immunomodulatory agents could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 2-propan-2-yloxy-N-quinolin-5-ylacetamide involves a multistep process that starts with the reaction of 2-chloro-N-quinolin-5-ylacetamide with potassium tert-butoxide in anhydrous THF. The resulting intermediate is then reacted with isopropyl iodide to obtain the final product, 2-propan-2-yloxy-N-quinolin-5-ylacetamide.
Wissenschaftliche Forschungsanwendungen
2-propan-2-yloxy-N-quinolin-5-ylacetamide has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research is the modulation of the immune system. 2-propan-2-yloxy-N-quinolin-5-ylacetamide has been shown to activate the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of immune responses. Activation of AhR by 2-propan-2-yloxy-N-quinolin-5-ylacetamide leads to the differentiation of regulatory T cells, which are essential for maintaining immune homeostasis and preventing autoimmune diseases.
Eigenschaften
IUPAC Name |
2-propan-2-yloxy-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)18-9-14(17)16-13-7-3-6-12-11(13)5-4-8-15-12/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNXVDBSJYWOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)NC1=CC=CC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

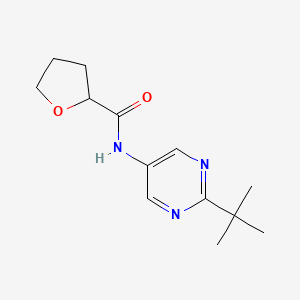
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
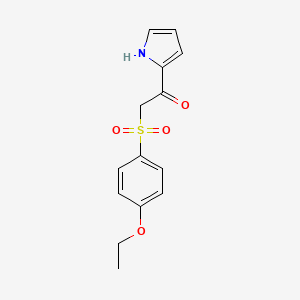
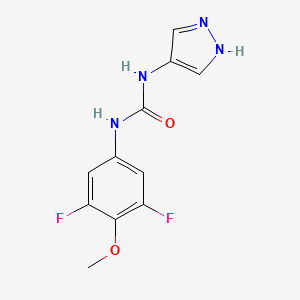
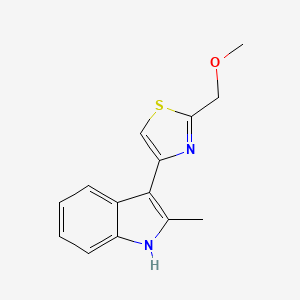
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)
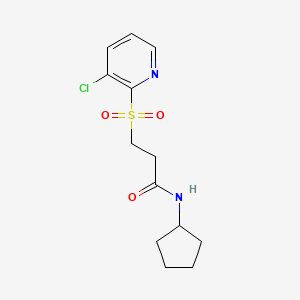
![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)
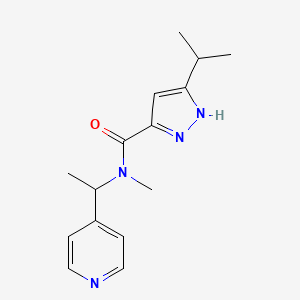
![1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)
